Home > Products > Screening Compounds P77448 > OTSSP167 hydrochloride
OTSSP167 hydrochloride - 1431698-10-0

OTSSP167 hydrochloride

Catalog Number: EVT-253631
CAS Number: 1431698-10-0
Molecular Formula: C25H29Cl3N4O2
Molecular Weight: 523.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that regulates signaling central to cell cycling, stem cell renewal, apoptosis, and other cellular processes. MELK is overexpressed in some forms of cancer, particularly those with aggressive undifferentiated tumors. OTSSP167 is a potent inhibitor of MELK (IC50 = 0.41 nM). It suppresses the growth of diverse cancer cell lines at low nanomolar concentrations. It also blocks the phosphorylation of MELK-specific substrates and reduces the ability of MCF-7 breast cancer cells to invade and form spheroids in Matrigel. OTSSP167 is also effective in vivo when delivered either orally or intravenously, suppressing the growth of xenograft tumors in mice.
OTSSP167 Hcl is a highly potent MELK inhibitor (IC50 = 0.41 nM) and inhibited the phosphorylation of PSMA1 (proteasome subunit alpha type 1) and DBNL (drebrin-like). IC50 value: 0.41 nMTarget: MELKMELK (maternal embryonic leucine zipper kinase) is a novel therapeutic target for breast cancer and also reported to be highly upregulated in multiple types of human cancer. MELK inhibitor OTSSP167 should be a promising compound possibly to suppress the growth of tumor-initiating cells and be applied for treatment of a wide range of human cancer.
Source and Classification

OTSSP167 was developed through a systematic structure-activity relationship study following initial screenings of a large compound library. It belongs to a class of small molecules designed to inhibit kinase activity, particularly targeting MELK, which plays a crucial role in cell proliferation and survival in cancer cells. The chemical structure of OTSSP167 features a 1,5-naphthyridine core with various functional groups that enhance its inhibitory potency.

Synthesis Analysis

Methods and Technical Details

The synthesis of OTSSP167 involves several key steps that optimize its structure for maximum potency against MELK. The initial phase included high-throughput screening of over 108,000 compounds to identify potential inhibitors. Following this, a series of modifications were made based on the structure of lead compounds identified during the screening process.

The synthetic route typically includes:

  1. Formation of the Naphthyridine Core: This is achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of Functional Groups: Specific groups such as methylketone and dimethylamino cyclohexylamino are introduced via nucleophilic substitutions or coupling reactions.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

The final compound is characterized by its high binding affinity to MELK, with an IC50 value reported at 0.41 nM, indicating its effectiveness as an inhibitor .

Molecular Structure Analysis

Structure and Data

The molecular formula of OTSSP167 hydrochloride is C₁₄H₁₈ClN₃O₂. The compound's structure can be described as follows:

  • Core Structure: A 1,5-naphthyridine backbone.
  • Functional Groups:
    • Methylketone at the 3-position.
    • A cyclohexylamino group at the 4-position.
    • A dichloro-4-hydroxyphenyl group at the 6-position.

The three-dimensional conformation allows for effective interaction with the active site of MELK, facilitating its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

OTSSP167 primarily functions through competitive inhibition of MELK activity. In vitro studies have demonstrated that OTSSP167 binds to the ATP-binding site of MELK, preventing substrate phosphorylation. This inhibition leads to decreased phosphorylation levels of key proteins involved in cell cycle regulation and survival pathways, such as FOXM1 and EZH2 .

Additionally, OTSSP167 has shown synergistic effects when combined with other therapeutic agents, enhancing its potential as part of combination therapies in cancer treatment .

Mechanism of Action

Process and Data

The mechanism by which OTSSP167 exerts its effects involves:

  1. Binding: The compound binds to the ATP-binding site of MELK with high affinity.
  2. Inhibition: This binding inhibits the phosphorylation activity of MELK on its substrates.
  3. Cellular Effects: The inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Studies have shown that treatment with OTSSP167 results in significant reductions in cell viability across various cancer cell lines, including breast, pancreatic, prostate, and lung cancers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 292.76 g/mol.
  • Solubility: Soluble in DMSO and glucose solutions for biological assays.
  • Stability: Stable under standard laboratory conditions but should be stored away from light to prevent degradation.

These properties make OTSSP167 suitable for both in vitro and in vivo applications in research settings .

Applications

Scientific Uses

OTSSP167 has several promising applications in cancer research and therapy:

  • Cancer Treatment: As an inhibitor of MELK, it is being studied for its ability to suppress tumor growth and induce apoptosis in various cancers.
  • Research Tool: OTSSP167 serves as a valuable tool for studying the role of MELK in cellular processes and cancer biology.
  • Combination Therapies: Its potential use alongside other chemotherapeutics may enhance treatment efficacy against resistant cancer types .
Introduction to OTSSP167 Hydrochloride in Oncological Research

Role of Maternal Embryonic Leucine Zipper Kinase (MELK) in Cancer Pathogenesis

MELK, a serine/threonine kinase within the AMP-activated protein kinase (AMPK) family, exhibits cell cycle-dependent expression peaking during prometaphase. Its dysregulation represents a hallmark of aggressive malignancies through multiple oncogenic mechanisms:

  • Cell Cycle Progression: MELK phosphorylates and activates key mitotic regulators including FOXM1, Cdc25B, and components of the chromosomal passenger complex. This activity drives G2/M transition and mitotic progression, creating vulnerability in rapidly dividing cancer cells [1] [3].
  • Transcriptional Regulation: Through FOXM1 phosphorylation, MELK upregulates expression of pro-mitotic genes (PLK1, AURKA/B, CCNB1) and anti-apoptotic factors, establishing a pro-survival transcriptional network [3] [7].
  • Cancer Stem Cell Maintenance: Elevated MELK expression enriches in tumor-initiating cell populations across solid and hematological malignancies, where it supports self-renewal capacity and therapy resistance [3] [6] [7].
  • Clinical Correlations: High-throughput analyses consistently associate MELK overexpression with aggressive disease phenotypes and poor clinical outcomes. In serous ovarian cancer, elevated MELK correlates with reduced progression-free survival (HR 5.73, p<0.01) [2]. Similarly, diffuse large B-cell lymphoma (DLBCL) patients with high MELK expression exhibit significantly worse prognosis [3].

Table 1: MELK Overexpression and Clinical Outcomes in Selected Cancers

Cancer TypeAssociation with MELK OverexpressionReference Study
Serous Ovarian CancerReduced progression-free survival (HR 5.73, p<0.01) [2]
DLBCLWorse overall survival; independent poor prognostic factor [3]
Triple-Negative Breast CancerEnriched in stem-like populations; chemoresistance marker [10]
Mantle Cell LymphomaUniversal overexpression in patient samples [3]

Rationale for Targeting MELK in Solid Tumors and Drug-Resistant Cancers

The therapeutic targeting of MELK addresses critical unmet needs in oncology, particularly for tumors exhibiting intrinsic or acquired therapy resistance:

  • Synthetic Lethality in Aggressive Subtypes: MELK dependency manifests prominently in cancers with chromosomal instability (CIN) signatures, where it ranks among the top 20 CIN-associated genes [1] [5]. This creates a therapeutic window where malignant cells exhibit greater MELK dependency than normal tissues.
  • Overcoming Chemoresistance: Preclinical evidence demonstrates that MELK inhibition retains efficacy in cisplatin- and paclitaxel-resistant ovarian cancer models. Drug-resistant IGROV1 and TYK-nu ovarian cancer cell lines remain sensitive to OTSSP167, with observed synergism when combined with carboplatin [2].
  • Modulation of Survival Pathways: Beyond cell cycle regulation, MELK inhibition downregulates critical survival proteins. In DLBCL models, OTSSP167 treatment reduces MCL1 protein levels, thereby sensitizing cancer cells to BCL-2 inhibitors like venetoclax [3].
  • Metastatic Competence: MELK regulates epithelial-mesenchymal transition (EMT) effectors and extracellular matrix remodeling enzymes, positioning it as a suppressor of metastatic progression. Inhibition reduces migratory and invasive capacities in in vitro models [7] [8].

Emergence of OTSSP167 as a Dual-Purpose Kinase Inhibitor

OTSSP167 hydrochloride emerged from kinase inhibitor optimization campaigns with an initial reported MELK IC50 of 0.41 nM [8]. Structural analyses reveal its binding mode within the ATP-binding cleft through:

  • Hydrophobic interactions with Val27, Ala42, and Leu72
  • Hydrogen bonding with the hinge region residue Cys87
  • Ionic interaction with Lys55 [7]

Despite this apparent selectivity, functional characterization revealed broader polypharmacology:

  • Off-Target Kinase Inhibition: Biochemical kinase profiling demonstrates potent activity against Aurora B kinase (IC50 ≈25 nM), BUB1, and Haspin. This multi-kinase activity underlies the compound's ability to disrupt centromere/kinetochore complex integrity by reducing phosphorylation at histone H2AT120 and H3T3 [1] [5].
  • Mitotic Checkpoint Abrogation: Unlike RNAi-mediated MELK silencing, OTSSP167 treatment overrides the spindle assembly checkpoint in nocodazole-arrested cells. This effect results from disrupted Mitotic Checkpoint Complex (MCC) assembly and impaired MCC-APC/C interaction, inducing premature mitotic exit [1] [5].
  • Dual Mechanisms of Cytotoxicity: The compound exerts antitumor effects through both MELK-dependent (FOXM1 inactivation, cell cycle arrest) and MELK-independent (Aurora B inhibition, CPC mislocalization) pathways. This explains why OTSSP167 produces more profound mitotic defects than MELK knockdown alone [1] [5] [8].

Table 2: Kinase Inhibition Profile of OTSSP167 Hydrochloride

Target KinaseInhibition IC50Functional ConsequenceValidation Method
MELK0.41 nMFOXM1 dephosphorylation; G2/M arrestIn vitro kinase assay
Aurora B~25 nMChromosomal passenger complex mislocalizationCellular immunofluorescence
BUB1Not reportedReduced H2AT120 phosphorylation; impaired CPC recruitmentHistone phosphorylation WB
HaspinNot reportedReduced H3T3 phosphorylation; impaired Survivin bindingHistone phosphorylation WB
MAP2K7SubmicromolarJNK pathway inhibition; apoptosis inductionThermal shift assay

Recent evidence expands OTSSP167's therapeutic relevance beyond MELK inhibition:

  • MAP2K7-JNK Pathway Inhibition: Independent kinome screens identified OTSSP167 as a MAP2K7 inhibitor, disrupting JNK signaling in T-cell acute lymphoblastic leukemia (T-ALL). This mechanism induces synergistic lethality with dexamethasone and L-asparaginase [4] [10].
  • Immunomodulatory Effects: In cervical cancer models, OTSSP167 treatment enhances PD-1 blockade efficiency by reversing Th1/Th2 imbalance and improving cytotoxic T-cell infiltration, indicating potential for combination immunotherapy [10].
  • Broad Preclinical Efficacy: Xenograft studies demonstrate tumor growth inhibition across diverse models including breast (TGI 91-108% at 5-10 mg/kg orally), prostate, lymphoma, and leukemia, validating its translational potential [3] [4] [8].

Table 3: Preclinical Efficacy of OTSSP167 Hydrochloride Across Cancer Types

Cancer ModelKey FindingsReference
Ovarian CancerInduces apoptosis in chemoresistant lines; sensitizes to carboplatin [2]
DLBCL/Mantle Cell LymphomaReduces FOXM1 phosphorylation; downregulates EZH2, Plk1, Aurora kinases [3]
T-cell ALLSynergizes with dexamethasone, L-asparaginase; reduces leukemia burden in PDX [4]
Hepatocellular CarcinomaOvercomes radiotherapy resistance; reduces CCL2-mediated immunosuppression [10]
Breast Cancer PDX108% tumor growth inhibition at 10 mg/kg p.o. [8]

The dual targeting capability of OTSSP167 hydrochloride represents both a therapeutic opportunity and a cautionary note for mechanistic studies. Its polypharmacology likely contributes to the broad antitumor activity observed in preclinical models but necessitates careful interpretation of cellular phenotypes. Ongoing clinical evaluation will determine whether this multi-kinase inhibition profile translates to superior efficacy in treatment-refractory human malignancies [1] [4] [10].

Properties

CAS Number

1431698-10-0

Product Name

OTSSP167 hydrochloride

IUPAC Name

1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone;hydrochloride

Molecular Formula

C25H29Cl3N4O2

Molecular Weight

523.9 g/mol

InChI

InChI=1S/C25H28Cl2N4O2.ClH/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3;/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29);1H

InChI Key

XDGWHISAOWEFML-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl

Synonyms

4-[7-acetyl-8-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1H-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one;hydrochloride

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.